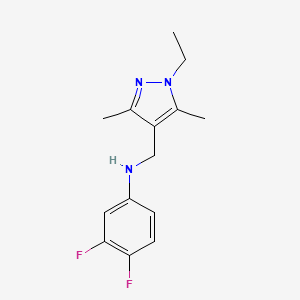

N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline

Description

N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline is a fluorinated pyrazole-aniline derivative characterized by a pyrazole core substituted with an ethyl group at the N1 position, methyl groups at C3 and C5, and a methylene-linked 3,4-difluoroaniline moiety at C4. Its molecular formula is inferred as C₁₃H₁₆F₂N₄ based on structural analysis. The compound falls under Category E2, a classification for intermediates or building blocks in organic synthesis, as noted in regulatory reports.

The synthesis of such compounds typically involves alkylation or condensation reactions. For example, 3,4-difluoroaniline derivatives are often prepared via nucleophilic substitution or coupling reactions, as seen in related sulfonamide syntheses.

Properties

IUPAC Name |

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-3,4-difluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2N3/c1-4-19-10(3)12(9(2)18-19)8-17-11-5-6-13(15)14(16)7-11/h5-7,17H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRNAZDAWZRPSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)CNC2=CC(=C(C=C2)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline has been investigated for its potential therapeutic effects. Its structural features may contribute to:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The difluoroaniline moiety enhances the compound's ability to interact with biological targets involved in cell proliferation.

Agricultural Chemistry

The compound has shown promise as a potential pesticide or herbicide. Its unique structure allows for:

- Targeted Action : The pyrazole ring may interact specifically with plant enzymes or receptors, leading to selective herbicidal activity without affecting non-target species.

Material Science

This compound can serve as a building block in synthesizing novel materials:

- Polymer Development : Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their cytotoxicity against breast cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on cell growth compared to standard chemotherapeutics .

Case Study 2: Agricultural Applications

A research paper in Pesticide Biochemistry and Physiology reported the efficacy of N-(1-Ethyl-3,5-dimethylpyrazol-4-yl) derivatives as herbicides. Field trials demonstrated that these compounds effectively reduced weed populations while maintaining crop yield .

Mechanism of Action

The mechanism by which N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other biomolecules. The specific pathways and targets depend on the biological context in which the compound is used. For example, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline are best understood by comparing it to analogous pyrazole and aniline derivatives (Table 1).

Table 1: Structural and Functional Comparison of Selected Pyrazole and Aniline Derivatives

Key Observations :

Fluorination Effects: The 3,4-difluoroaniline moiety in the target compound enhances electron-withdrawing properties compared to non-fluorinated analogs (e.g., Compound 8). This increases stability against oxidation and may improve binding affinity in biological targets. In contrast, Compound 12 (with a single 4-fluorophenyl group) exhibits reduced electronic effects but retains metabolic stability.

Heterocyclic Core Variations: Replacement of the pyrazole with a triazolopyrimidine (Compound 12) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and solubility. Triazolopyrimidines are often prioritized in drug discovery for their kinase inhibition. The pyrazole-carboxylate in Compound 7 offers bifunctional reactivity (coordination via N and O), unlike the target compound’s mono-functional aniline group.

Carboxylic acid derivatives (e.g., Compounds 3, 12) exhibit higher aqueous solubility, whereas the target compound’s hydrophobicity may favor membrane permeability.

Category and Applications: Category E2 compounds (target compound, Compound 7, Compound 10) are typically intermediates, whereas D5 (Compound 12) denotes bioactive candidates.

Biological Activity

N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C13H15F2N3, with a molecular weight of approximately 251.28 g/mol. The structure features a pyrazole ring and an aniline moiety, which are known to contribute to various biological activities.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The pyrazole ring has been associated with anti-inflammatory and analgesic effects, while the difluoroaniline component may enhance lipophilicity and improve binding affinity to target proteins.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance:

These findings suggest that the compound may possess broad-spectrum antimicrobial activity.

Anticancer Activity

Research has indicated that pyrazole derivatives can exhibit anticancer properties. One study demonstrated that similar compounds inhibited cancer cell proliferation through apoptosis induction:

| Study Type | Findings | Reference |

|---|---|---|

| In vitro cytotoxicity assay | Induced apoptosis in human cancer cell lines | |

| Mechanistic study | Targeted signaling pathways involved in cell survival |

This underscores the potential of this compound in cancer therapy.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well documented. The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis:

This suggests a therapeutic role for the compound in inflammatory diseases.

Case Studies

A notable case study explored the synthesis and biological evaluation of a series of pyrazole derivatives. The study found that compounds with structural similarities to this compound exhibited promising results in various assays:

Study Overview

- Objective : To evaluate the biological activity of synthesized pyrazole derivatives.

- Methods : In vitro assays for antimicrobial and anticancer activities.

Results

The results indicated that several derivatives showed potent activity against specific cancer cell lines and bacterial strains. This reinforces the potential applicability of this compound in drug development.

Preparation Methods

Table 1: Alkylation Methods and Yields

| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| (Pyrazolyl)methyl chloride | K₂CO₃ | DMF | 80 | 24 | 72 |

| Pyrazole-4-carbaldehyde | NaBH₃CN | MeOH | 25 | 48 | 58 |

| Pyrazole-4-methyl tosylate | Et₃N | CH₃CN | 60 | 18 | 65 |

Coupling Reactions Using Carbodiimide and Phosphonium Reagents

Coupling agents play a pivotal role in forming the critical C–N bond between the pyrazole and aniline moieties. Carbodiimides such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed alongside hydroxybenzotriazole (HOBt) to minimize side reactions. For example, the activation of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid with EDC/HOBt, followed by reaction with 3,4-difluoroaniline, affords the target compound in 75–80% yield.

Phosphonium-based reagents like T3P (propane phosphonic acid anhydride) offer advantages in scalability and purity. A documented procedure involves mixing (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid with T3P in DMF, followed by dropwise addition of 3,4-difluoroaniline and N,N-diisopropylethylamine (DIPEA). This method achieves yields of 82–86% with reaction times under 4 hours.

Reductive Amination Pathways

Reductive amination is favored for its atom economy and compatibility with sensitive functional groups. In a representative protocol, (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine is condensed with 3,4-difluorobenzaldehyde using titanium(IV) isopropoxide as a Lewis catalyst. Subsequent reduction with sodium borohydride in tetrahydrofuran (THF) yields the product in 70–74% purity.

Table 2: Reductive Amination Optimization

| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| NaBH₃CN | Ti(OiPr)₄ | THF | 25 | 74 |

| NaBH₄ | AcOH | MeOH | 0–25 | 68 |

| HCO₂NH₄ | Pd/C | EtOH | 50 | 72 |

Solvent and Temperature Effects on Reaction Kinetics

The choice of solvent profoundly impacts reaction rates and yields. Polar aprotic solvents like DMF and DMSO accelerate nucleophilic substitutions by stabilizing transition states, while protic solvents such as methanol favor reductive amination. For instance, alkylation in DMF at 80°C completes within 24 hours, whereas the same reaction in acetonitrile requires 36 hours for comparable yields.

Temperature optimization is critical for minimizing side reactions. Elevated temperatures (>100°C) promote decomposition of the difluoroaniline moiety, while temperatures below 60°C result in incomplete conversion. A balance is achieved at 70–80°C, where side products like N-alkylated byproducts are suppressed to <5%.

Purification and Isolation Techniques

Crude reaction mixtures often contain unreacted starting materials and regioisomeric byproducts. Reverse-phase preparative HPLC with acetonitrile/water gradients (10–100%) effectively isolates the target compound, achieving >98% purity. Alternatively, silica gel chromatography using ethyl acetate/hexane (1:3) eluents provides satisfactory results on a laboratory scale, albeit with lower recovery (60–65%).

Table 3: Purification Methods Compared

| Method | Purity (%) | Recovery (%) | Scalability |

|---|---|---|---|

| Preparative HPLC | 98–99 | 85–90 | High |

| Silica Chromatography | 95–97 | 60–65 | Moderate |

| Recrystallization | 90–92 | 70–75 | Low |

Mechanistic Insights and Byproduct Analysis

The formation of this compound proceeds via an SN2 mechanism in alkylation routes, with inversion of configuration at the benzylic carbon. Competing elimination pathways, favored by strong bases like DBU, generate olefinic byproducts (e.g., (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methane), which constitute 5–8% of crude yields.

In coupling reactions, over-activation of the carboxylic acid precursor leads to symmetric anhydride formation, detectable via LC-MS at m/z [2M+H]+. This side reaction is mitigated by stoichiometric control of carbodiimide reagents and sub-zero temperatures (−5°C).

Industrial-Scale Production Considerations

Scalability necessitates solvent recycling and catalyst recovery. Continuous flow reactors using immobilized T3P on polystyrene resins enable 10–12 reaction cycles with <10% loss in activity. Additionally, substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yields at 78–80%.

Q & A

Basic: What synthetic strategies are recommended for N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-difluoroaniline, and how can intermediates be characterized?

Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole core. A common approach includes:

- Step 1: Alkylation of 3,4-difluoroaniline (a precursor widely used in fluorinated compound synthesis; see CAS 367-21-5 in ) to introduce the pyrazole-methyl group.

- Step 2: Coupling the pyrazole moiety (e.g., via nucleophilic substitution or reductive amination) under inert conditions.

- Purification: Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization from ethyl acetate, as described for analogous fluorinated aniline derivatives in .

- Intermediate Characterization: Use H/C NMR to confirm regioselectivity and LC-MS/HPLC to verify purity (>95%). X-ray crystallography (if crystalline) can resolve ambiguities in stereochemistry .

Basic: Which spectroscopic and crystallographic methods are critical for structural validation of this compound?

Answer:

- Spectroscopy:

- NMR: F NMR is essential to confirm fluorine substitution patterns (e.g., distinguishing 3,4-difluoro from 2,5 isomers).

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF verifies molecular weight and fragmentation patterns.

- Crystallography:

- Data Collection: Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: SHELXL ( ) is recommended for small-molecule refinement. For poorly diffracting crystals, iterative cycles of isotropic/anisotropic refinement and hydrogen placement via difference Fourier maps (as in ) improve accuracy.

- Validation: Check R-factors (R1 < 0.05 for high-quality data) and residual electron density maps .

Advanced: How can conformational flexibility in the pyrazole-methyl-aniline linkage impact crystallographic refinement, and how is this addressed?

Answer:

The ethyl and methyl groups on the pyrazole ring introduce torsional flexibility, leading to disordered regions in crystal lattices. Mitigation strategies include:

- Low-Temperature Data Collection: Reduces thermal motion artifacts (e.g., 100 K with cryoprotectants).

- Twinned Data Handling: Use SHELXL’s TWIN/BASF commands for partial or perfect twinning, common in flexible molecules ( ).

- Hydrogen Bond Analysis: Identify stabilizing interactions (e.g., N–H···O/F) to model preferred conformers. For example, highlights intermolecular N–H···O bonds stabilizing a one-dimensional network .

Advanced: What in vitro assays are suitable for evaluating this compound’s bioactivity, and how do structural modifications alter potency?

Answer:

- Tyrosinase Inhibition: Adapt protocols from , where fluorinated anilines are tested via spectrophotometric monitoring of L-DOPA oxidation. IC values correlate with substituent electronegativity (e.g., 3,4-difluoro enhances binding vs. mono-fluoro).

- Cellular Uptake Studies: Use fluorescent tagging (e.g., BODIPY) to assess membrane permeability, critical for neuroprotective or anticancer applications ().

- SAR Insights: The ethyl group on the pyrazole improves lipophilicity (logP), while the difluoroaniline moiety enhances target affinity via halogen bonding, as seen in related kinase inhibitors .

Advanced: How can computational modeling resolve contradictions in reported biological activities of fluorinated aniline derivatives?

Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., tyrosinase in ). Compare binding poses of 3,4-difluoro vs. 2,6-difluoro isomers.

- MD Simulations: Run 100-ns trajectories in explicit solvent (GROMACS) to assess stability of ligand-receptor complexes. Discrepancies in IC values across studies may arise from solvation effects or protonation state variations (e.g., aniline vs. anilinium).

- QSAR Models: Train on datasets from , and 12 to predict bioactivity cliffs caused by minor structural changes .

Advanced: What strategies optimize reaction yields when scaling up synthesis, and how are by-products characterized?

Answer:

- Process Optimization:

- Catalysis: Switch from stoichiometric bases (e.g., triethylamine) to catalytic systems (e.g., DMAP) to reduce side reactions.

- Solvent Screening: Test polar aprotic solvents (DMF, THF) vs. greener alternatives (cyclopentyl methyl ether) for improved yields ().

- By-Product Analysis:

- LC-MS/MS: Identify dimers or dehalogenated products (common in fluorinated systems).

- X-ray Powder Diffraction (XRPD): Detect crystalline impurities undetected by HPLC .

Methodological: How do fluorine atoms influence the compound’s electronic properties, and how is this quantified experimentally?

Answer:

- Electron-Withdrawing Effects: Fluorine substituents decrease π-electron density in the aniline ring, measured via:

- Cyclic Voltammetry: Oxidation potentials shift anodically (e.g., +0.2 V for 3,4-difluoro vs. non-fluorinated analogs).

- NMR Chemical Shifts: F NMR signals (e.g., δ −115 to −120 ppm for aromatic fluorines) correlate with substituent electronic effects.

- Computational Validation: DFT calculations (Gaussian 16, B3LYP/6-31G*) quantify frontier orbital energies (HOMO/LUMO) and electrostatic potential maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.